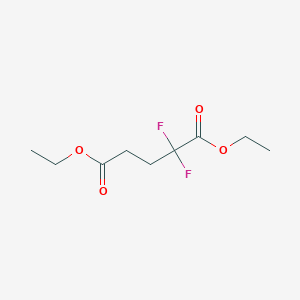

Diethyl 2,2-difluoropentanedioate

Descripción

Diethyl 2,2-difluoropentanedioate (CAS 428-97-7) is a fluorinated ester compound characterized by two fluorine atoms at the 2-position of the pentanedioate backbone and two ethyl ester groups. It is a key intermediate in pharmaceutical synthesis, notably used in the production of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . Its synthesis involves difluorination and esterification steps, as outlined in the patent WO2012030106A2, which describes its role in multi-step organic reactions .

The compound’s fluorine substituents enhance its metabolic stability and lipophilicity, making it advantageous in drug design. However, its toxicological profile remains understudied, a common caveat for many fluorinated intermediates .

Propiedades

IUPAC Name |

diethyl 2,2-difluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPKMLFMDHSTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607391 | |

| Record name | Diethyl 2,2-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-97-7 | |

| Record name | Diethyl 2,2-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions:

- Catalyst: Palladium compounds such as PdCl₂ or Pd(OAc)₂

- Ligands: Xantphos, PPh₃, or DPEphos

- Base: DiPEA (N,N-diisopropylethylamine) or NaOtBu

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature to slightly elevated conditions

Example Reaction:

Ethyl bromodifluoroacetate reacts with a styrene derivative under palladium catalysis to yield diethyl 2,2-difluoropentanedioate in moderate to high yields.

Data Table:

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| PdCl₂ | Xantphos | DiPEA | 66 |

| Pd(OAc)₂ | Xantphos | DiPEA | 50 |

| Pd(PPh₃)₄ | Xantphos | DiPEA | 46 |

| PdCl₂ | DPEphos | DiPEA | 18 |

Observations:

- The choice of ligand significantly impacts the yield.

- Xantphos with PdCl₂ provides optimal results under controlled conditions.

Esterification Using Ethyl Bromodifluoroacetate

This method involves the reaction of ethyl bromodifluoroacetate with malonic acid derivatives in the presence of a base.

Reaction Conditions:

- Reagents: Ethyl bromodifluoroacetate and malonic acid derivatives

- Solvent: Tetrahydrofuran (THF)

- Catalyst: DMAP (4-dimethylaminopyridine)

- Temperature: Room temperature to 40°C

Example Reaction:

Ethyl bromodifluoroacetate reacts with malonic acid in THF, catalyzed by DMAP, to form this compound.

Observations:

Reduction and Hydrolysis Transformations

This compound can also be synthesized indirectly through reduction or hydrolysis of precursor compounds.

Example Transformations:

-

- Sodium borohydride (NaBH₄) is used to reduce intermediate compounds to alcohols, which are subsequently esterified.

- Solvents include ethanol and THF.

Example: Reduction of ethyl difluoroacetate derivatives yields diethyl difluoropentanedioate.

Summary Table of Methods

| Method | Key Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Ethyl bromodifluoroacetate | THF | Up to 66 |

| Esterification | Ethyl bromodifluoroacetate + DMAP | THF | Moderate to High |

| Reduction | NaBH₄ | Ethanol/THF | High |

| Hydrolysis | LiOH | THF/H₂O | >90 |

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2,2-difluoropentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Produces diethyl pentanedioate.

Reduction: Yields diethyl 2,2-difluoropentanediol.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Diethyl 2,2-difluoropentanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of diethyl 2,2-difluoropentanedioate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its metabolic stability and alter the electronic properties of the molecule. This can affect the reactivity and binding affinity of the compound with enzymes and other biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural Similarity and Key Differences

Based on structural similarity scores (0.69–0.78) from computational analyses , the following compounds are most analogous to diethyl 2,2-difluoropentanedioate:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 893643-18-0 | 0.78 | Three fluorine atoms, two ketone groups |

| Diethyl 4,4-difluoroheptanedioate | 22515-16-8 | 0.75 | Longer carbon chain (C7 vs. C5), 4,4-difluoro |

| Ethyl 4,4-difluoro-3-oxobutanoate | 141-97-9 | 0.70 | Shorter chain (C4), ketone group at 3-position |

| Methyl 2-fluoro-3-oxopentanoate | 180287-02-9 | 0.69 | Methyl ester, single fluorine at 2-position |

Key Observations :

- Fluorine Substitution: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (similarity 0.78) has additional fluorine atoms and ketone groups, likely increasing its electrophilicity and reactivity compared to this compound .

- Chain Length : Diethyl 4,4-difluoroheptanedioate (C7) may exhibit lower solubility in polar solvents due to its longer hydrophobic chain .

- Ester Groups: Methyl 2-fluoro-3-oxopentanoate’s methyl ester reduces steric hindrance but may decrease metabolic stability compared to ethyl esters .

Reactivity Trends :

- The presence of ketones (e.g., in Ethyl 4,4-difluoro-3-oxobutanoate) increases susceptibility to nucleophilic attack, whereas ester groups favor transesterification or hydrolysis .

Physicochemical Properties

| Property | This compound | Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate | Diethyl 4,4-Difluoroheptanedioate |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.17 | 234.13 | 254.22 |

| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 3.0–3.5 |

| Boiling Point (°C) | ~220–240 | ~200–220 | ~250–270 |

| Solubility in Water | Low (<1 mg/mL) | Very low (<0.1 mg/mL) | Insoluble |

Notes:

Actividad Biológica

- Molecular Formula : CHFO

- Molecular Weight : Approximately 238.24 g/mol

- Structure : The presence of fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that difluorinated compounds often demonstrate enhanced biological properties. These can include:

- Antimicrobial Activity : Many difluorinated compounds show potential as antimicrobial agents due to their ability to disrupt bacterial membranes or inhibit metabolic pathways.

- Metabolic Stability : The introduction of fluorine can improve the metabolic stability of drugs, potentially leading to prolonged action in biological systems.

- Pharmacokinetics : Altered pharmacokinetics may result from changes in solubility and distribution characteristics due to the presence of fluorine.

1. Antimicrobial Properties

Studies on similar difluorinated compounds have demonstrated significant antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit bacterial growth effectively. Although specific data on diethyl 2,2-difluoropentanedioate is lacking, it is hypothesized that it may exhibit comparable effects.

2. Metabolic Pathways

Research into related compounds suggests that this compound could influence metabolic pathways associated with fatty acid metabolism and glucose homeostasis. This is particularly relevant in the context of developing therapeutic agents for metabolic disorders.

3. Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions, including:

- Fluorination Reactions : The introduction of fluorine atoms generally enhances the reactivity of the compound.

- Catalytic Processes : Palladium-catalyzed reactions have been employed to achieve high yields in the synthesis of similar difluorinated esters .

Comparative Analysis Table

| Property | This compound | Related Difluorinated Compounds |

|---|---|---|

| Molecular Weight | 238.24 g/mol | Varies (typically higher) |

| Antimicrobial Activity | Hypothesized potential | Established in several studies |

| Metabolic Stability | Expected enhancement | Confirmed in various compounds |

| Synthesis Yield | High (specific protocols needed) | Generally high in similar syntheses |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Diethyl 2,2-difluoropentanedioate with high purity?

- Methodological Answer : The compound can be synthesized via esterification of 2,2-difluoropentanedioic acid using ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, fluorination of diethyl 2,2-dihydroxypentanedioate using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may introduce fluorine atoms. Post-synthesis, purification via fractional distillation or recrystallization is critical to isolate the ester. Monitoring reaction progress by thin-layer chromatography (TLC) and confirming purity via NMR (¹⁹F and ¹H) is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify ester methyl/methylene protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹⁹F NMR : Confirm fluorine presence (typically δ -110 to -130 ppm for CF₂ groups).

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (expected m/z for C₉H₁₂F₂O₄: ~234.1).

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at temperatures ≤4°C. Avoid moisture and prolonged exposure to light, as fluorinated esters are prone to hydrolysis and photodegradation. Regular stability testing via HPLC or NMR is recommended to detect decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms at the 2,2 positions influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The CF₂ group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from fluorine may reduce accessibility. To assess this, conduct kinetic studies comparing reaction rates with non-fluorinated analogs. Computational modeling (DFT) can map electron density distribution and transition states. Experimental validation via Hammett plots or isotopic labeling is advised .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX programs address them?

- Methodological Answer : Fluorine’s high electron density can cause diffraction artifacts, complicating structure refinement. Using SHELXL:

- Apply anisotropic displacement parameters for fluorine atoms.

- Utilize restraints for bond distances/angles based on similar fluorinated structures.

- Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps.

SHELX’s robustness in handling small-molecule crystallography makes it ideal for resolving fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.